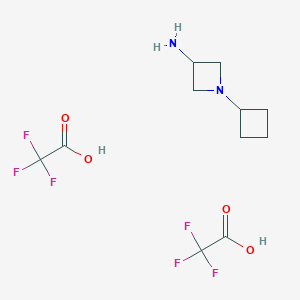
1-Cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid is a chemical compound with the CAS Number: 2567503-91-5 . It has a molecular weight of 354.25 and its IUPAC name is 1-cyclobutylazetidin-3-amine bis (2,2,2-trifluoroacetate) . It is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2.2C2HF3O2/c8-6-4-9(5-6)7-2-1-3-7;23-2(4,5)1(6)7/h6-7H,1-5,8H2;2(H,6,7) .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 354.25 . It is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzodiazepines : Trifluoroacetic acid is used in the synthesis of amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines. This method is efficient for creating a library of benzodiazepines with potential pharmaceutical or biological activities (Bera, Kandiyal, Ampapathi, & Panda, 2014).
Gas Chromatography of Amino Acid Derivatives : 1,3-Dichlorotetrafluoroacetone, used with reactive anhydrides like trifluoroacetic acid, offers a sensitive method for analyzing protein amino acids through gas chromatography. This process is beneficial for studying various amino acids without the need for heat, preserving amides like glutamine and asparagine (Hušek, 1982).
Catalyst-Free Trifluoroethylation of Amines : Trifluoroacetic acid serves as a stable and inexpensive source of fluorine for the trifluoroethylation of free amines. This method is remarkable for its tolerance to various functional groups, providing access to a range of medicinally relevant fluorinated amine compounds (Andrews, Faizova, & Denton, 2017).
Synthesis of Trifluoroacetimidoyl Halides : A combination of trifluoroacetic acid with primary amines, used in the presence of triphenylphosphine and triethylamine, allows for the synthesis of trifluoroacetimidoyl chlorides, bromides, and iodides. This method is significant for creating various halides efficiently (Tamura, Mizukami, Maeda, Watanabe, & Uneyama, 1993).
Determination of Molar Ratio of Amines in Polymers : Trifluoroacetic acid derivatization, combined with NMR spectroscopy, helps determine the molar ratio of primary, secondary, and tertiary amines in polymers. This approach is crucial for analyzing the composition of various polymer materials (Liu & Zhu, 2016).
Decarboxylative Addition to Trifluoromethylpyrimidinones : Trifluoroacetic acid's reactivity with malonic acid and its derivatives opens pathways to β-trifluoromethyl-β-amino acid derivatives, which are important for pharmaceutical development (Melnykov, Pataman, Dmytriv, Shishkina, Vovk, & Sukach, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
1-cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c8-6-4-9(5-6)7-2-1-3-7;2*3-2(4,5)1(6)7/h6-7H,1-5,8H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZPNRDIPSEUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2992484.png)


![8-(2,4-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2992487.png)
![N-(2-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2992488.png)
![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinolin]-6'-ol](/img/structure/B2992490.png)
![6-isopentyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2992491.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2992495.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2992501.png)


![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2992506.png)

